N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-benzylmethanesulfonamide
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Overview
Description
N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYLMETHANESULFONAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYLMETHANESULFONAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the appropriate substituted hydrazines/hydrazides with aldehydes and ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYLMETHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYLMETHANESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metal ions.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the synthesis of industrial products and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYLMETHANESULFONAMIDE involves its interaction with molecular targets and pathways. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activity and disrupt biological processes . The presence of the azomethine –NHN=CH– proton is crucial for its biological activity, allowing it to interact with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYLMETHANESULFONAMIDE is unique due to its specific structural features, such as the presence of the benzodioxolyl group and the sulfonamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-[benzyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C23H21N3O5S/c1-32(28,29)26(15-17-5-3-2-4-6-17)20-10-8-19(9-11-20)23(27)25-24-14-18-7-12-21-22(13-18)31-16-30-21/h2-14H,15-16H2,1H3,(H,25,27)/b24-14+ |
InChI Key |
YVCOYVMFHARLMR-ZVHZXABRSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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